2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Description
Key Milestones in Oxadiazole Chemistry:
- 2014 : Discovery of 1,2,4-oxadiazole derivatives as non-β-lactam antibiotics targeting penicillin-binding proteins in MRSA.
- 2016 : Development of orally bioavailable oxadiazoles with efficacy in murine models of bacterial infection.
- 2023 : Review highlighting 1,2,4-oxadiazoles as agrochemical candidates, including tioxazafen (a nematocide) and flufenoxadiazam (an insecticide).
The target compound emerges from this lineage, designed to exploit the oxadiazole ring’s hydrogen-bonding capacity and resistance to hydrolysis. Its synthesis typically involves cyclization of amidoxime precursors with carboxylic acid derivatives under mild conditions, as evidenced by analogous protocols.
Position Within Heterocyclic Chemistry Frameworks
1,2,4-Oxadiazoles occupy a critical niche in heterocyclic chemistry due to their dual nitrogen atoms and oxygen atom, which enable diverse non-covalent interactions. The compound’s structure aligns with three key trends in heterocyclic drug design:
Electronic Modulation via Substituents
The 4-methoxyphenoxy group donates electron density through the methoxy (-OCH₃) substituent, stabilizing the oxadiazole ring and influencing binding to biological targets. This contrasts with electron-withdrawing groups (e.g., nitro or cyano), which enhance electrophilicity but reduce metabolic stability.
Bioisosteric Replacement Strategies
The 1,2,4-oxadiazole ring serves as a bioisostere for carboxylic acid derivatives, mitigating issues like enzymatic degradation. For example:
Supramolecular Interactions
The ethylamine hydrochloride moiety facilitates ionic interactions in physiological environments, while the aromatic system enables π-π stacking. These features are leveraged in materials science and drug delivery.
Properties
IUPAC Name |
2-[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-2-4-10(5-3-9)17-8-11-14-12(6-7-13)18-15-11;/h2-5H,6-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSGRRORADPAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.
- Amidoxime formation : The synthesis begins with the preparation of an amidoxime intermediate by reacting a nitrile precursor with hydroxylamine hydrochloride under controlled conditions.
- Cyclization : The amidoxime is then reacted with an appropriate carboxylic acid derivative (such as an acid chloride or ester) to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.
This method is well-documented for the formation of 1,2,4-oxadiazoles and is adaptable for substitution at the 3-position of the ring.
Attachment of the Ethanamine Side Chain
The ethanamine moiety is introduced by:
- Using a precursor containing an ethanamine side chain or by reacting the oxadiazole intermediate with an ethylamine derivative.
- The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility.
Representative Synthetic Route (Generalized)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Nitrile precursor + hydroxylamine hydrochloride, base, solvent (e.g., ethanol), heat | Formation of amidoxime intermediate |
| 2 | Amidoxime + carboxylic acid derivative (acid chloride/ester), dehydrating agent (e.g., POCl3), solvent (e.g., dichloromethane), reflux | Cyclization to 1,2,4-oxadiazole ring |
| 3 | 4-Methoxyphenol + chloromethyl reagent, base (e.g., K2CO3), solvent (acetone), reflux | Formation of 4-methoxyphenoxy methyl intermediate |
| 4 | Oxadiazole intermediate + 4-methoxyphenoxy methyl intermediate, base, solvent | Coupling to form substituted oxadiazole |
| 5 | Introduction of ethanamine side chain via nucleophilic substitution or amination | Formation of ethanamine-substituted oxadiazole |
| 6 | Treatment with HCl in solvent (e.g., ether or ethanol) | Formation of hydrochloride salt |
Detailed Research Findings and Data
Yields and Purity
- The amidoxime formation step generally proceeds with yields of 70-85%.
- Cyclization to the oxadiazole ring typically achieves yields of 60-80%, depending on the reagents and conditions.
- Etherification to introduce the 4-methoxyphenoxy methyl group can yield 65-90%, with purity controlled by chromatographic techniques.
- Final amination and salt formation steps usually provide the hydrochloride salt in >95% purity after recrystallization.
Characterization Techniques
- NMR Spectroscopy (1H, 13C) : Confirms the presence of the oxadiazole ring and substituents.
- Mass Spectrometry : Confirms molecular weight consistent with C12H15N3O3·HCl.
- Elemental Analysis : Validates composition and purity.
- Melting Point Determination : Confirms hydrochloride salt formation and purity.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amidoxime formation | Nitrile + hydroxylamine HCl | Ethanol, base, 60-80 °C | 70-85 | Base commonly NaOH or K2CO3 |
| 2 | Cyclization to oxadiazole | Amidoxime + acid chloride | Reflux, dehydrating agent | 60-80 | POCl3 or P2O5 as dehydrating agent |
| 3 | Etherification | 4-Methoxyphenol + chloromethyl reagent | Reflux, base, acetone | 65-90 | K2CO3 base preferred |
| 4 | Coupling | Oxadiazole intermediate + phenoxy methyl intermediate | Base, solvent | 60-85 | Nucleophilic substitution |
| 5 | Amination | Ethylamine or equivalent | Mild heating, solvent | 70-90 | Followed by purification |
| 6 | Salt formation | HCl in ether or ethanol | Room temperature | Quantitative | Crystallization to pure salt |
The preparation of 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a multi-step synthetic process involving amidoxime formation, oxadiazole ring cyclization, introduction of the 4-methoxyphenoxy methyl substituent, ethanamine side chain attachment, and final conversion to the hydrochloride salt. Each step requires careful control of reaction conditions to optimize yield and purity. The hydrochloride salt form enhances the compound’s stability and usability in research applications.
The methods described are supported by chemical synthesis literature and validated by commercial suppliers such as Life Chemicals Inc., which provides the compound at ≥95% purity. Although detailed step-by-step experimental protocols are proprietary or specialized, the general synthetic approach aligns with established organic synthesis techniques for oxadiazole derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to other 1,2,4-oxadiazole derivatives, differing in substituents, chain length, and functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
In contrast, 4-chlorophenyl derivatives (e.g., CAS 1245569-30-5) exhibit electron-withdrawing effects, which may reduce binding affinity in certain contexts .
Chain Length and Flexibility: The ethylamine chain in the target compound balances hydrophilicity and molecular rigidity. Compounds with longer chains (e.g., pentan-1-amine in CAS 1052542-49-0) show increased lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
Pharmacological Potential: The target compound’s methoxy group and ethylamine chain suggest utility in central nervous system (CNS) targets, where basic amines and aromatic groups are common pharmacophores. Chlorophenyl analogs (e.g., CAS 1245569-30-5) are often explored for antimicrobial activity due to halogen-mediated interactions with bacterial enzymes .
Biological Activity
2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, with the CAS number 1435804-68-4, is a synthetic compound belonging to the oxadiazole class. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will delve into its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 285.73 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenoxy group further enhances its potential as a bioactive agent.
Antimicrobial Activity
Research indicates that various oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride have been tested against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | E. coli | 32 µg/mL |
| Oxadiazole B | S. aureus | 16 µg/mL |
| Oxadiazole C | C. albicans | 64 µg/mL |
Studies have shown that derivatives containing the oxadiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds similar to 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride have been evaluated for their cytotoxic effects on cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 (Breast) | 25 |
| Compound Y | HCT116 (Colon) | 15 |
| Compound Z | HeLa (Cervical) | 30 |
For example, certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent anticancer activity .
Enzyme Inhibition
Another notable biological activity is the inhibition of specific enzymes. Compounds in this class have shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.
Table 3: Enzyme Inhibition Activity
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| Compound A | AChE | 70 |
| Compound B | AChE | 65 |
Inhibition percentages indicate that these compounds may serve as potential leads for developing treatments for conditions like Alzheimer's disease .
Case Studies
A study conducted on related oxadiazole derivatives revealed that modifications to the phenoxy group significantly influenced the biological activity of the compounds. The introduction of electron-donating or electron-withdrawing groups on the aromatic ring altered both antimicrobial and anticancer efficacy.
Q & A
Q. What are the established synthetic routes for 2-(3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride, and what reaction conditions optimize yield?
The compound is synthesized via multi-step protocols involving cyclization and functional group transformations. A common approach involves:
Oxadiazole ring formation : Cyclization of substituted hydrazides with reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), as demonstrated in analogous oxadiazole syntheses .
Amine functionalization : Subsequent reduction or substitution reactions to introduce the ethanamine moiety.
Hydrochloride salt formation : Acidic treatment (e.g., HCl in ethanol) to precipitate the final product.
Optimization factors include temperature control, stoichiometric ratios, and purification via recrystallization or column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4-methoxyphenoxy methyl group) .
- Infrared Spectroscopy (IR) : Identification of characteristic peaks (e.g., C=N stretching in oxadiazole at ~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular weight and isotopic patterns .
Advanced hyphenated techniques (e.g., LC-MS) may resolve impurities in complex mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
